molecular formula C9H6F3IO B1325234 3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone CAS No. 898787-67-2

3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone

Cat. No.: B1325234
CAS No.: 898787-67-2
M. Wt: 314.04 g/mol
InChI Key: NQYKYSVHYFFSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone is a halogenated trifluoromethyl ketone with structural features that make it valuable in synthetic chemistry and enzyme inhibition studies. The compound is characterized by a trifluoroacetone backbone substituted with a 3-iodophenyl group, contributing to its unique electronic and steric properties. While direct synthesis details for this compound are sparse in the provided evidence, its structural analogs are synthesized via methods such as Sonogashira coupling or Steglich esterification starting from iodinated precursors (e.g., 3-iodobenzoic acid) .

Properties

IUPAC Name

1,1,1-trifluoro-3-(3-iodophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3IO/c10-9(11,12)8(14)5-6-2-1-3-7(13)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYKYSVHYFFSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645252
Record name 1,1,1-Trifluoro-3-(3-iodophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-67-2
Record name 1,1,1-Trifluoro-3-(3-iodophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone typically involves the introduction of the iodophenyl group into a trifluoromethyl ketone precursor. One common method is the iodination of a phenyl ring followed by the introduction of the trifluoromethyl ketone group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The trifluoromethyl ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide, potassium fluoride, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation: Products include trifluoromethyl carboxylic acids.

    Reduction: Products include trifluoromethyl alcohols.

    Coupling Reactions: Products include biaryl compounds with various functional groups.

Scientific Research Applications

3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl ketone group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.

Comparison with Similar Compounds

Alkyl/Arylthio-Substituted Trifluoro-2-propanones

  • 3-Octylthio-1,1,1-trifluoro-2-propanone (OTFP): Structure: Features an octylthio group at the 3-position. Applications: Acts as a potent inhibitor of serine esterases, including juvenile hormone esterase (JHE) and cutinases, with an I50 value demonstrating competitive inhibition . Synthesis: Prepared via nucleophilic substitution of 3-bromo-1,1,1-trifluoro-2-propanone with n-octyl mercaptan . Mass Spectrum: Key fragments at m/z 256 (M⁺), 159, and 69 .
  • 3-Phenylthio-1,1,1-trifluoro-2-propanone (PTTPP): Structure: Phenylthio substituent at the 3-position. Applications: Used in hydrolysis studies of pyrethroids, showing moderate inhibitory activity compared to OTFP .

Aromatic Ring-Substituted Trifluoro-2-propanones

  • 3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone: Structure: Biphenyl group at the 3-position. Properties: Molecular weight = 264.24 g/mol; XLogP3 = 4.3; high hydrophobicity due to the biphenyl moiety . Safety: Classified under GHS guidelines with specific handling precautions for toxicity and environmental hazards .
  • 3-(3-Methoxyphenyl)-1,1,1-trifluoro-2-propanone: Structure: Methoxy-substituted phenyl group. Properties: Molecular weight = 218.18 g/mol; Similarity score = 0.87 compared to iodophenyl analogs .

Heterocyclic-Substituted Trifluoro-2-propanones

  • 3-(2-Benzothiazolyl)-1,1,1-trifluoro-2-propanone: Structure: Benzothiazole ring at the 3-position. Properties: High thermal stability (mp = 279–280°C) . Synthesis: Achieved via trifluoroacetylation of heterocyclic precursors .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Trifluoro-2-propanone Derivatives

Compound Name Molecular Weight (g/mol) XLogP3 Melting Point (°C) Key Applications
3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone 330.06* ~3.8* N/A Synthetic intermediate
OTFP 256.31 4.7 N/A Serine esterase inhibitor
3-(4-Biphenyl)-1,1,1-trifluoro-2-propanone 264.24 4.3 N/A Material science applications
3-(2-Benzothiazolyl)-1,1,1-trifluoro-2-propanone 243.21 3.1 279–280 High-temperature reactions

*Calculated values based on structural analogs.

Table 2: Inhibitory Activity of Alkylthio-Substituted Derivatives

Compound Target Enzyme I50 (nM) Inhibition Type Reference
OTFP Juvenile Hormone Esterase 1.2 Competitive
PTTPP Cutinase (M. fructicola) 15.4 Non-competitive

Biological Activity

3-(3-Iodophenyl)-1,1,1-trifluoro-2-propanone is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Weight : Approximately 314.04 g/mol
  • Structural Features :
    • A trifluoromethyl group, enhancing lipophilicity and membrane permeability.
    • An iodophenyl group, which can engage in various non-covalent interactions.

These structural attributes contribute to its potential efficacy as a biochemical probe and therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Electrophilic Nature : The trifluoromethyl ketone group acts as an electrophile, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modulate receptor functions depending on the target context.
  • Membrane Interaction : The lipophilicity imparted by the trifluoromethyl group allows for enhanced interaction with lipid membranes, facilitating cellular uptake and interaction with intracellular targets.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential applications in antimicrobial therapies. The compound's unique functional groups may enhance its effectiveness against various pathogens.
  • Anticancer Properties : There is ongoing exploration into its use as a therapeutic agent in cancer treatment. The compound may influence pathways relevant to tumor growth and proliferation.
  • Neuroprotective Effects : Similar trifluoromethyl ketones have shown neuroprotective effects in neuronal apoptosis models, indicating that this compound might also possess neuroprotective properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential effectiveness against various pathogens
AnticancerInvestigated for influence on tumor growth
NeuroprotectionPossible protective effects in neuronal models

Detailed Research Findings

  • Antimicrobial Studies : A study highlighted the compound's potential as a biochemical probe in antimicrobial applications. The presence of both trifluoromethyl and iodophenyl groups allows for enhanced interactions with cellular membranes.
  • Cancer Research : Investigations into the compound's anticancer properties are ongoing, focusing on its effects on specific cancer cell lines. Early results indicate that it may inhibit cell proliferation through modulation of key signaling pathways .
  • Neuroprotection : Research has indicated that similar compounds exhibit neuroprotective effects against low potassium-induced apoptosis in cerebellar granule neurons. This suggests that this compound may also have protective roles in neuronal health .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.